

Replicating published findings on 2-(2-Chloro-4-nitrophenoxy)acetamide

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Compound of Interest

Compound Name: 2-(2-Chloro-4-nitrophenoxy)acetamide
CAS No.: 804505-18-8
Cat. No.: B1352196

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Replication Guide: 2-(2-Chloro-4-nitrophenoxy)acetamide Bioactivity

Executive Summary & Comparative Analysis

2-(2-Chloro-4-nitrophenoxy)acetamide (hereafter CNA-Amide) represents a simplified pharmacophore of the salicylanilide class. While structurally related to Niclosamide (a potent oxidative phosphorylation uncoupler and Wnt inhibitor), CNA-Amide replaces the benzamide linkage with a flexible acetamide ether linker.

Researchers attempting to replicate published "hit" data for CNA-Amide often encounter variability due to solubility issues and metabolic instability. This guide standardizes the replication workflow, comparing CNA-Amide directly against Niclosamide to distinguish true scaffold activity from assay interference.

Comparative Profile: CNA-Amide vs. Niclosamide

Feature	CNA-Amide (Target)	Niclosamide (Benchmark)
CAS	804505-18-8	50-65-7
MW	230.61 g/mol	327.12 g/mol
Linker	Ether-Acetamide ()	Salicyl-Amide ()
Solubility (PBS)	Low (< 10 µM)	Very Low (< 1 µM)
pKa	Non-ionizable linker	~6.0 (Phenolic -OH)
Primary Mode	Antimicrobial / Cytotoxic Hit	Mitochondrial Uncoupling / Wnt Inhibition
Replication Risk	High: Hydrolysis of amide in plasma	Medium: Aggregation in assay media

Chemical Validation & Synthesis (The Foundation of Trust)

Scientific Integrity Note: Commercial batches of nitro-aromatics often contain unreacted phenols (starting material), which are potent mitochondrial toxins. You must validate purity before biological testing to ensure the observed effect is due to the acetamide, not the precursor.

Synthesis Verification Protocol (Williamson Ether Synthesis)

If commercial stock is unavailable or impure, replicate the synthesis to ensure a clean baseline.

Reaction: 2-Chloro-4-nitrophenol + 2-Chloroacetamide

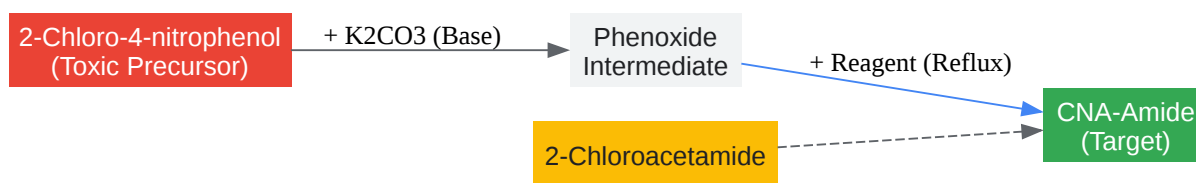
CNA-Amide

Step-by-Step Protocol:

- Dissolution: Dissolve 10 mmol of 2-Chloro-4-nitrophenol in 30 mL anhydrous acetone.

- Deprotonation: Add 15 mmol anhydrous
 . Stir at RT for 30 mins (Solution turns bright yellow due to phenoxide formation).
- Alkylation: Add 12 mmol 2-Chloroacetamide.
- Reflux: Heat to reflux (56°C) for 6–8 hours. Monitor via TLC (Mobile Phase: Hexane:EtOAc 1:1).
- Workup: Pour mixture into 100 mL ice water. The product precipitates as a pale yellow solid. [\[1\]](#)
- Purification: Recrystallize from Ethanol/Water.
- QC Check:
 -NMR must show the singlet for
 at
 ppm.

Visualization: Synthesis Logic



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Caption: Williamson ether synthesis pathway converting the toxic phenol precursor into the stable acetamide target.

Biological Replication Protocols

To replicate findings, you must assess Antimicrobial Potency (MIC) and Cytotoxicity (CC50).

Experiment A: Antimicrobial Susceptibility (MIC)

Objective: Determine if CNA-Amide retains the anti-bacterial potency of the salicylanilide class.

Control: Niclosamide (Positive Control), DMSO (Negative Control).

Protocol:

- Stock Prep: Dissolve CNA-Amide and Niclosamide in 100% DMSO to 10 mM.
 - Critical Step: Sonicate for 10 mins. Visual clarity is not enough; micro-crystals can skew results.
- Media: Use Mueller-Hinton Broth (MHB) for *S. aureus* or 7H9 for *M. tuberculosis*.
- Dilution: Create a 2-fold serial dilution in a 96-well clear plate (Range: 64 µg/mL to 0.125 µg/mL).
 - Integrity Check: Final DMSO concentration must be < 1% to prevent solvent toxicity.
- Inoculation: Add bacteria (CFU/mL).
- Incubation: 18–24h at 37°C.
- Readout: Add Resazurin (Alamar Blue). Incubate 2h. Fluorescence read (Ex 560 / Em 590).

Data Interpretation Guide:

- Success Criteria: CNA-Amide MIC should be in the range of 4–16 µg/mL (often less potent than Niclosamide's 0.25–1 µg/mL).
- Failure Mode: If MIC > 64 µg/mL, check for precipitation in the well (compound crashed out).

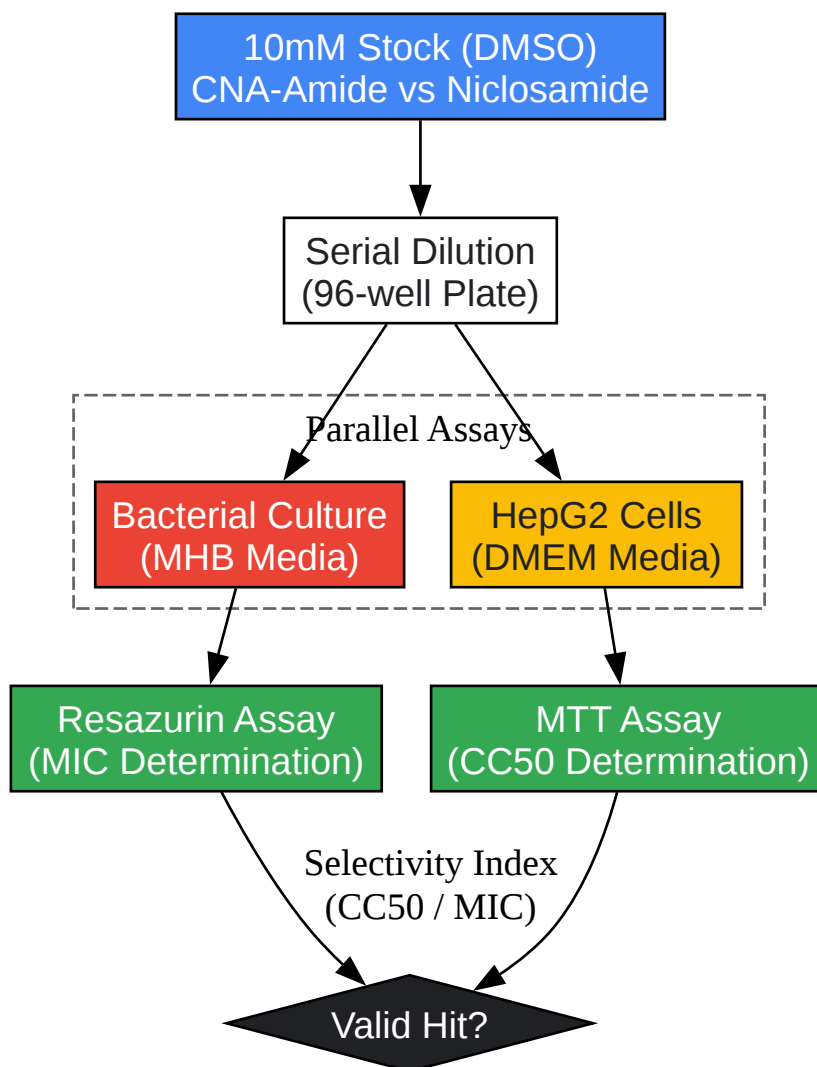
Experiment B: Mammalian Cytotoxicity (Selectivity Index)

Objective: Verify if the "hit" is a specific drug or a general toxin.

Protocol:

- Cell Line: HepG2 (Liver) or Vero (Kidney).
- Seeding: 5,000 cells/well in DMEM + 10% FBS. Adhere overnight.
- Treatment: Add compounds (0.1 – 100 μ M) for 48 hours.
- Readout: MTT or ATP-Glo assay.

Visualization: Screening Workflow



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Caption: Parallel screening workflow to determine the Selectivity Index (SI), ensuring the compound kills pathogens without destroying host cells.

Mechanistic Validation (The "Why")

If CNA-Amide shows activity, you must verify it isn't a "False Positive" caused by membrane disruption.

The "Uncoupling" Check: Niclosamide works by uncoupling oxidative phosphorylation (protonophore). To see if CNA-Amide shares this mechanism:

- Mitochondrial Membrane Potential Assay: Use JC-1 dye.
- Expectation:
 - Niclosamide: Rapid loss of red aggregates (depolarization) at $< 1 \mu\text{M}$.
 - CNA-Amide: If it acts via the same mechanism, it should depolarize mitochondria. If it is inactive here but active in MIC, it suggests a different mechanism of action (likely inhibition of specific bacterial enzymes like Transglutaminase or cell wall synthesis), making it a novel scaffold rather than just a weak Niclosamide clone.

References

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